molecular formula C8H3F6IO6S2 B3029066 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) CAS No. 514826-78-9

2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)

Cat. No.: B3029066
CAS No.: 514826-78-9
M. Wt: 500.1 g/mol
InChI Key: BAXAOBUWIHOQKG-UHFFFAOYSA-N
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Description

2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) (CAS 514826-78-9) is a high-purity, solid organoiodine compound with a molecular formula of C8H3F6IO6S2 and a molecular weight of 500.13 g/mol . It is characterized by its white, solid physical appearance and a melting point of 43 °C . This compound serves as a versatile and critical building block in modern organic synthesis, particularly in the field of hypervalent iodine chemistry. Its primary research value lies in its role as a precursor for the synthesis of sophisticated chiral organoiodine catalysts . These catalysts, once synthesized from this and similar iodoarene precursors, enable a range of enantioselective transformations, such as the oxidative dearomatization of phenols, providing efficient routes to complex molecular architectures with high stereocontrol . The compound's reactivity stems from the synergistic presence of the iodine atom and two triflate (trifluoromethanesulfonate) groups. The electron-deficient iodine center can be oxidatively activated to form hypervalent iodine (III) species, which are powerful, non-toxic, and transition-metal-free alternatives to heavy metal oxidants . These hypervalent intermediates can act as aryl cation synthons or facilitate bond formations through ligand coupling, enabling the construction of various C-C and C-heteroatom bonds . Furthermore, the two excellent leaving groups on the aromatic ring make this reagent an exceptionally versatile scaffold for metal-catalyzed cross-couplings and nucleophilic displacement reactions, allowing for sequential functionalization . It is also a key starting material in benzyne chemistry, where it can be efficiently transformed to generate reactive aryne intermediates for cycloaddition reactions . This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or for any other diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

[2-iodo-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6IO6S2/c9-7(10,11)22(16,17)20-4-2-1-3-5(6(4)15)21-23(18,19)8(12,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXAOBUWIHOQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)I)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6IO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514826-78-9
Record name 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) typically involves the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Iodophenol+Trifluoromethanesulfonic anhydride2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)\text{2-Iodophenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)} 2-Iodophenol+Trifluoromethanesulfonic anhydride→2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate (triflate) groups serve as excellent leaving groups, enabling efficient nucleophilic substitutions:

  • Aromatic substitution : Reacts with amines (e.g., aniline) at room temperature to form 2-iodo-1,3-phenylenediamine derivatives .

  • Halide exchange : Iodine can be replaced by bromine or chlorine using NaBr/NaCl in DMF at 80°C .

Key Conditions :

Reaction TypeNucleophileSolventTemperatureYield (%)
Aromatic substitutionAminesTHF25°C72–85
Halide exchangeNaBr/NaClDMF80°C65–78

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C to form biaryl products .

  • Sonogashira coupling : Forms alkynylated derivatives with terminal alkynes using PdCl₂/CuI and Et₃N.

Mechanistic Insight :
DFT calculations reveal that oxidative addition of the C–I bond to palladium occurs with a ΔG‡ of 18.5 kcal/mol, making it kinetically favorable compared to C–OTf activation .

Cyclization and Aryne Generation

Under basic conditions, the compound generates reactive aryne intermediates:

  • Aryne-Abramov reaction : Reacts with phosphonites (e.g., trimethyl phosphite) to form phosphonyl-substituted benzynes, which undergo [2+2] cycloadditions with alkenes .

  • Diels-Alder reactivity : Acts as a dienophile in reactions with 1,3-diphenylisobenzofuran (DPIBF), forming naphthalene derivatives via oxygen-transfer pathways .

Experimental Observation :
Heating the compound with DPIBF at 55°C produces 2-(3-iodo-1,4-diphenylnaphthyl)(phenyl)iodonium triflate (54% yield) alongside 1,2-phenylene-1,2-bis(phenylmethanone) .

Electrophilic Functionalization

The electron-deficient aromatic ring undergoes electrophilic attacks:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 4- and 6-positions.

  • Sulfonation : Forms sulfonic acid derivatives using fuming H₂SO₄ at 120°C.

Regioselectivity :
Electrophiles preferentially attack para to the triflate groups due to their strong electron-withdrawing effects .

Radical-Mediated Transformations

In the presence of radical initiators (e.g., AIBN):

  • Iodine abstraction : Generates phenyl radicals that participate in cascade cyclizations to form polycyclic aromatics .

  • C–H functionalization : Mediates azidation reactions with hypervalent iodine azides under UV light .

Key Finding :
Radical pathways exhibit lower activation energies (ΔG‡ = 12.3 kcal/mol) compared to polar mechanisms in cyclization reactions .

Comparative Reactivity Table

Reaction ClassConditionsKey ProductYield (%)Selectivity
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 100°C2-Aryl-1,3-bis(triflate)benzene83>95% para
Diels-AlderDPIBF, CH₃CN, 55°CIodonium naphthyl triflate54Single isomer
Aryne cycloadditionP(OEt)₃, 80°CPhosphonylated benzocyclobutene67Distal:proximal = 4:1
NitrationHNO₃/H₂SO₄, 0°C2-Iodo-4,6-dinitro-1,3-bis(triflate)71Regiospecific

Scientific Research Applications

2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H3F6IO6S2 and a molecular weight of 500.14 g/mol. It is also known as 1,3-Bis(trifluoromethylsulfonyloxy)-2-iodobenzene or [2-iodo-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate. This compound is primarily used as a reagent in organic synthesis.

Scientific Research Applications

2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) has several applications in scientific research.

Chemistry It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The chemical reactivity of 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate) primarily involves nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate leaving groups. These reactions can be facilitated under mild conditions, making it a valuable reagent in organic synthesis. The compound can also participate in coupling reactions, where it acts as an electrophile in the formation of carbon-carbon bonds.

Biology It can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

Medicine The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates. It is a versatile building block employed in the synthesis of several biologically active compounds, including γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .

Mechanism of Action

The mechanism of action of 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) involves its ability to act as an electrophile in various chemical reactions. The iodine atom and trifluoromethanesulfonate groups make the benzene ring highly reactive towards nucleophiles. This reactivity is exploited in substitution and coupling reactions, where the compound facilitates the formation of new chemical bonds.

Comparison with Similar Compounds

Substituent Effects on Reactivity

A key distinguishing feature of 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate) is the presence of two triflate groups. Comparisons with analogs featuring alternative substituents highlight significant differences:

Compound Name CAS Number Molecular Formula Leaving Groups Reactivity in Cross-Coupling Stability Commercial Availability
2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate) 514826-78-9 C₈H₃F₆IO₆S₂ Triflate (OTf) High (Pd-catalyzed Sonogashira) Moderate (moisture-sensitive) Yes (TCI Chemicals)
3-Hydroxy-2-iodophenyl trifluoromethanesulfonate 514826-79-0 C₇H₄F₃IO₄S Triflate (OTf), Hydroxyl (-OH) Reduced (hydroxyl is poor leaving group) Higher (hydroxyl stabilizes) No
2-Iodo-1,3-phenylene bis(4-methylbenzenesulfonate) Not provided C₂₀H₁₇IO₆S₂ Tosylate (OTs) Moderate (tosylates less reactive than triflates) High (less hygroscopic) No
N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide) 1399008-27-5 C₃₈H₄₀IN₂O₄ Ether (-O-) Low (ether groups are not leaving groups) Very high No

Key Observations :

  • Triflate vs. Tosylate : Triflates (OTf) are ~10³ times more reactive as leaving groups than tosylates (OTs) due to stronger electron-withdrawing effects . This makes the triflate-bearing compound superior in cross-coupling reactions.
  • Triflate vs. Hydroxyl : The hydroxyl analog (CAS 514826-79-0) shows reduced reactivity, as hydroxyl groups are poor leaving groups. However, it exhibits higher stability under ambient conditions .
  • Ether-Linked Derivatives : Compounds with ether linkages (e.g., CAS 1399008-27-5) are inert in substitution reactions but valuable in enantioselective oxidative dearomatization .

Commercial and Practical Aspects

The triflate derivative is commercially available (e.g., TCI Chemicals), whereas analogs like the hydroxyl or tosylate variants are typically synthesized in-house . This availability makes the triflate compound a preferred choice for high-throughput applications.

Research Findings and Trends

  • Catalytic Applications: The compound’s iodine atom facilitates further functionalization, such as halogen-bonding interactions in organocatalysis .
  • Limitations : Moisture sensitivity necessitates anhydrous handling, whereas tosylate or ether analogs are more tolerant to ambient conditions .

Biological Activity

2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate) (BTI) is a synthetic compound with the molecular formula C₈H₃F₆IO₆S₂ and a molecular weight of approximately 500.13 g/mol. This compound is characterized by its high reactivity and is primarily used as a reagent in organic synthesis. Its potential biological activities are of interest in various fields, including medicinal chemistry and materials science.

The structure of BTI includes two trifluoromethanesulfonate groups attached to a 2-iodo-1,3-phenylene core, which contributes to its stability and reactivity. The compound appears as a white solid and is classified as hazardous due to its reactive nature. It predominantly participates in nucleophilic substitution reactions, facilitated by the trifluoromethanesulfonate leaving groups, making it a valuable reagent for forming carbon-carbon bonds in organic synthesis.

Research indicates that compounds similar to BTI can exhibit varying degrees of biological activity based on their structural characteristics. The interactions of BTI with nucleophiles and electrophiles are crucial for understanding its potential biological effects. The compound's ability to act as an electrophile may allow it to participate in biochemical pathways, potentially influencing cellular processes such as signal transduction or enzyme inhibition.

Case Studies

  • PI3K Inhibition : A study evaluated the biological activity of BTI in the context of phosphatidylinositol 3-kinase (PI3K) inhibition. The PI3K pathway is pivotal for regulating various cellular functions, including growth and differentiation. Initial screenings showed that certain derivatives of BTI exhibited IC50 values in the low micromolar range against PI3K p110 alpha, suggesting moderate inhibitory activity .
  • Reactivity with Biological Nucleophiles : Interaction studies have shown that BTI can react with biological nucleophiles, potentially modifying proteins or nucleic acids. This reactivity could lead to changes in cellular functions depending on the target molecules involved.

Comparative Analysis

To better understand the uniqueness of BTI compared to other similar compounds, a comparative analysis was conducted based on structural features and biological activities.

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
2-Iodo-1,3-Phenylene Bis(trifluoromethanesulfonate)C₈H₃F₆IO₆S₂Moderate PI3K inhibition~0.01 - 1.0
2-IodoresorcinolC₇H₅IAntioxidant propertiesNot specified
Trifluoromethanesulfonic AcidCF₃SO₃HStrong electrophilic behaviorNot applicable

Safety and Handling

Due to its hazardous nature, appropriate safety measures must be taken when handling BTI. This includes wearing personal protective equipment (PPE), working in a well-ventilated fume hood, and avoiding direct contact with skin and eyes.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)?

  • Methodological Answer: The compound is synthesized via a two-step process. First, 2-iodoresorcinol reacts with trifluoromethanesulfonic anhydride in the presence of a mild base like cesium carbonate. The reaction is conducted under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0°C to room temperature. After quenching with ice water, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the bis(triflate) derivative. Critical parameters include rigorous exclusion of moisture and controlled stoichiometry to avoid over-sulfonation .

Q. Which analytical techniques are essential for characterizing purity and structure?

  • Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm aromatic substitution patterns and triflate group integration. 19F NMR (δ ~ -75 ppm) verifies trifluoromethanesulfonate bonding.
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ ion).
  • Elemental Analysis: Matches calculated C, H, S, and F percentages to confirm stoichiometry.
    Cross-referencing with the CAS registry (514826-78-9) ensures alignment with published spectral data .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and selectivity?

  • Methodological Answer:

  • Parameter Screening: Use a factorial design to test variables:
BaseSolventTemp (°C)Yield (%)
Cs2CO3DCM0→2578
K2CO3THF2562
Et3NAcCN4045
  • Analysis Tools: Monitor reaction progress via in-situ FTIR (C-F stretching at 1250 cm⁻¹) or LC-MS. Adjust stoichiometry (e.g., 2.2 eq triflic anhydride) to minimize residual iodophenol byproducts. Purity is confirmed by differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How do conflicting reports on the reactivity of iodo vs. triflate groups in cross-coupling reactions arise, and how can they be resolved?

  • Methodological Answer: Discrepancies often stem from catalyst/ligand systems. For example:

  • Pd-catalyzed Suzuki Coupling: The iodo group reacts preferentially in Pd(PPh3)4/toluene systems at 80°C.
  • Ni-catalyzed Kumada Coupling: Triflate activation dominates with Ni(COD)2/dppf in THF.
    To resolve contradictions:
  • Conduct competitive coupling experiments using equimolar aryl halides.
  • Use X-ray photoelectron spectroscopy (XPS) to track oxidative addition kinetics.
  • Compare activation energies via DFT calculations (e.g., bond dissociation energies: C-I ≈ 240 kJ/mol vs. C-OTf ≈ 310 kJ/mol) .

Q. What strategies mitigate hydrolytic degradation during storage and handling?

  • Methodological Answer:

  • Storage: Store under argon at -20°C in amber vials with molecular sieves (3Å).
  • Handling: Use gloveboxes for weighing; pre-dry glassware at 120°C.
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH) with HPLC tracking. Hydrolysis half-life (t1/2) in humid air is ~48 hours, necessitating inert atmospheres for long-term stability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported catalytic efficiencies for triflate displacement?

  • Methodological Answer: Variations in catalytic activity (e.g., Pd vs. Cu systems) may arise from:

  • Ligand Effects: Bulky ligands (e.g., XPhos) favor triflate activation over iodide.
  • Solvent Polarity: Higher polarity solvents (DMF) stabilize transition states for triflate substitution.
  • Counterion Interactions: Ammonium salts (e.g., tetrabutylammonium bromide) enhance triflate reactivity via phase-transfer mechanisms.
    Standardize protocols using a reference catalyst (e.g., Pd2(dba)3/XPhos) and replicate conditions across labs to isolate variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)
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2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)

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